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molecular formula C8H12OS B8552585 2-(2-Methoxy-ethyl)-3-methyl-thiophene

2-(2-Methoxy-ethyl)-3-methyl-thiophene

Cat. No. B8552585
M. Wt: 156.25 g/mol
InChI Key: KSZNMXURNMXJNL-UHFFFAOYSA-N
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Patent
US07868030B2

Procedure details

This compound was prepared analogous to Example 61, starting with 2-bromo-3-methylthiophene (1.5 g, 8.5 mmol) and toluene-4-sulfonic acid 2-methoxy-ethyl ester (2.9 g, 12.7 mmol, 1.5 equiv.) The crude product was purified on silica gel with eluent n-heptane and tert.butylmethyl ether. The title compound was obtained as a light yellow oil, 490 mg. GC-MS (EI): M=156
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[CH3:8][O:9][CH2:10][CH2:11]OS(C1C=CC(C)=CC=1)(=O)=O>>[CH3:8][O:9][CH2:10][CH2:11][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1SC=CC1C
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
COCCOS(=O)(=O)C1=CC=C(C=C1)C
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared analogous to Example 61
CUSTOM
Type
CUSTOM
Details
was purified on silica gel with eluent n-heptane and tert.butylmethyl ether

Outcomes

Product
Name
Type
product
Smiles
COCCC=1SC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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